2-Aminoethane-1-sulfonyl fluoride
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Overview
Description
2-Aminoethane-1-sulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is a sulfonyl fluoride derivative with the molecular formula C2H6FNO2S. This compound is particularly notable for its stability and reactivity, making it a valuable tool in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For instance, a one-pot synthesis method transforms sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents . Another method involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as 18-crown-6-ether in acetonitrile, can enhance the efficiency of the chlorine-fluorine exchange process .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions include sulfonamides, sulfonates, and other functionalized derivatives .
Scientific Research Applications
2-Aminoethane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminoethane-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on target molecules. This reactivity is particularly useful in modifying amino acids and proteins, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
2-Aminoethylbenzenesulfonyl fluoride: Similar in structure but with a benzene ring, used as a protease inhibitor.
Methanesulfonyl fluoride: A simpler sulfonyl fluoride, used in various chemical reactions.
Uniqueness: 2-Aminoethane-1-sulfonyl fluoride stands out due to its specific reactivity and stability, making it particularly suitable for applications in chemical biology and organic synthesis. Its ability to selectively modify proteins and amino acids sets it apart from other sulfonyl fluorides .
Biological Activity
2-Aminoethane-1-sulfonyl fluoride (AEFS) is a sulfonyl fluoride compound that has gained attention in biochemical research due to its unique reactivity and potential applications in various biological systems. This article explores the biological activity of AEFS, focusing on its mechanisms of action, interactions with proteins, and implications in biochemical studies.
This compound has the following chemical characteristics:
- IUPAC Name : 2-aminoethanesulfonyl fluoride
- Molecular Formula : C₂H₅FNO₂S
- Molecular Weight : 139.13 g/mol
AEFS acts primarily as a reactive electrophile that can modify nucleophilic amino acids in proteins, particularly lysines and serines. This modification can lead to changes in protein function, stability, and interactions. The mechanism involves the formation of covalent bonds with target residues, which can be utilized to study protein dynamics and interactions within cellular environments.
Enzyme Inhibition
Research indicates that AEFS can inhibit various enzymes by modifying active site residues. For instance, studies have shown that AEFS effectively inhibits serine proteases by covalently binding to the serine residue in their active sites. This inhibition is critical for understanding enzyme mechanisms and developing specific inhibitors for therapeutic applications.
Case Studies
- Protease Inhibition : A study demonstrated that AEFS selectively inhibited trypsin-like serine proteases, highlighting its potential as a tool for probing protease activity in biological systems. The inhibition was characterized by a decrease in enzymatic activity correlating with increased concentrations of AEFS .
- Chemoproteomics : In chemoproteomic studies, AEFS was used to label proteins in live cells, allowing researchers to identify novel protein targets. This approach revealed that AEFS could modify multiple kinases, providing insights into kinase signaling pathways and their regulation .
Data Table: Biological Activity Summary
Research Findings
Recent findings indicate that AEFS's reactivity can be exploited for developing activity-based probes that selectively target specific proteins. This selectivity is crucial for designing therapeutic agents that minimize off-target effects while maximizing efficacy against disease-related proteins.
Hydrolysis Studies
AEFS exhibits hydrolytic stability under physiological conditions, making it suitable for biological applications. Studies have shown that its reactivity remains intact over time, allowing for prolonged experimental use without significant degradation .
Properties
IUPAC Name |
2-aminoethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S/c3-7(5,6)2-1-4/h1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQDLNOKUZORHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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